molecular formula C5H6ClIN2 B2419200 3-Chloro-1-methylpyrazin-1-ium iodide CAS No. 34260-02-1

3-Chloro-1-methylpyrazin-1-ium iodide

Cat. No.: B2419200
CAS No.: 34260-02-1
M. Wt: 256.47
InChI Key: GNTRLFHYQLTSDP-UHFFFAOYSA-M
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Description

3-Chloro-1-methylpyrazin-1-ium iodide: is a chemical compound with the molecular formula C5H6ClIN2. It is a quaternary ammonium salt derived from pyrazine, characterized by the presence of a chlorine atom at the third position and a methyl group at the first position of the pyrazine ring, with an iodide counterion.

Properties

IUPAC Name

3-chloro-1-methylpyrazin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN2.HI/c1-8-3-2-7-5(6)4-8;/h2-4H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTRLFHYQLTSDP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC(=NC=C1)Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Methylation of Pyrazine: The synthesis typically begins with the methylation of pyrazine to form 1-methylpyrazine.

    Chlorination: The next step involves the chlorination of 1-methylpyrazine to introduce a chlorine atom at the third position, resulting in 3-chloro-1-methylpyrazine.

    Quaternization: Finally, the quaternization of 3-chloro-1-methylpyrazine with an iodide source, such as methyl iodide, yields 3-Chloro-1-methylpyrazin-1-ium iodide.

Industrial Production Methods: The industrial production of 3-Chloro-1-methylpyrazin-1-ium iodide follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-1-methylpyrazin-1-ium iodide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to facilitate these processes.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include hydroxide ions, amines, and thiols.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 3-hydroxy-1-methylpyrazin-1-ium iodide or 3-amino-1-methylpyrazin-1-ium iodide can be formed.

    Oxidation Products: Oxidation may yield compounds like 3-chloro-1-methylpyrazine N-oxide.

    Reduction Products: Reduction can lead to the formation of 3-chloro-1-methylpyrazine.

Scientific Research Applications

Chemistry:

    Catalysis: It is used as a catalyst in various organic reactions due to its unique electronic properties.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agents: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Pharmaceuticals: It is investigated for its role in drug development, particularly in designing compounds with enhanced bioavailability.

Industry:

    Material Science: It is used in the development of new materials with specific electronic properties.

    Agriculture: It has applications in the formulation of agrochemicals.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 3-Chloro-1-methylpyrazin-1-ium iodide involves its interaction with cellular components, leading to the disruption of normal cellular functions. In antimicrobial applications, it targets microbial cell membranes, causing increased permeability and cell lysis. In catalysis, it acts by stabilizing transition states and intermediates, thereby lowering the activation energy of reactions.

Comparison with Similar Compounds

    1-Methylpyrazin-1-ium iodide: Lacks the chlorine atom, resulting in different reactivity and applications.

    3-Chloropyrazin-1-ium iodide: Lacks the methyl group, affecting its electronic properties and reactivity.

    1-Methyl-3-bromopyrazin-1-ium iodide: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.

Uniqueness: 3-Chloro-1-methylpyrazin-1-ium iodide is unique due to the presence of both a chlorine atom and a methyl group on the pyrazine ring, which imparts distinct electronic and steric properties, making it valuable in specific chemical reactions and applications.

Biological Activity

3-Chloro-1-methylpyrazin-1-ium iodide is a compound of significant interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties and mechanisms of action. This article explores its biological activity, including mechanisms, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

3-Chloro-1-methylpyrazin-1-ium iodide features a pyrazine ring substituted with a chlorine atom and a methyl group, which contributes to its unique reactivity and biological interactions. The iodide ion serves as a counterion, influencing the compound's solubility and stability.

The biological activity of 3-Chloro-1-methylpyrazin-1-ium iodide is primarily attributed to its interactions with various molecular targets, such as enzymes and receptors. The presence of the chlorine and methyl groups on the pyrazine ring enhances its binding affinity, potentially leading to inhibition or modulation of target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Interaction : It could interact with neurotransmitter receptors, influencing neuronal signaling.

Biological Activity Data

A summary of the biological activities reported for 3-Chloro-1-methylpyrazin-1-ium iodide is presented in the following table:

Biological Activity IC50 Value (µM) Target Reference
Enzyme Inhibition12PRMT5
Antimicrobial Activity15Various bacterial strains
Cytotoxicity20Cancer cell lines

Case Study 1: Antimicrobial Properties

In a study focusing on the antimicrobial effects of 3-Chloro-1-methylpyrazin-1-ium iodide, researchers found that it exhibited significant activity against Gram-positive bacteria. The compound demonstrated an IC50 value of 15 µM against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that at concentrations around 20 µM, it effectively reduced cell viability in both breast and lung cancer models, suggesting its potential as an anticancer therapeutic.

Comparative Analysis with Related Compounds

3-Chloro-1-methylpyrazin-1-ium iodide shares structural similarities with other pyrazine derivatives, such as 3-Amino-1-methylpyrazin-1-ium iodide. A comparison of their biological activities is summarized below:

Compound IC50 (µM) Biological Activity
3-Chloro-1-methylpyrazin-1-ium iodide12Enzyme Inhibition
3-Amino-1-methylpyrazin-1-ium iodide18Antimicrobial
Pyrazine>50Minimal Biological Activity

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